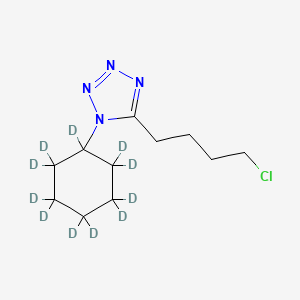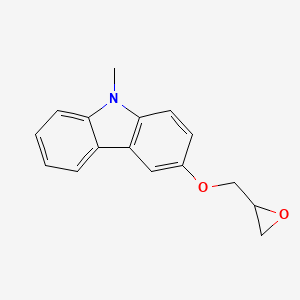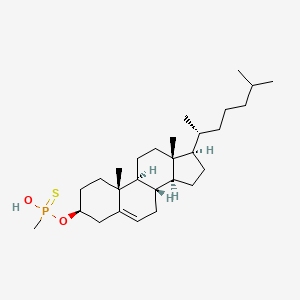
Adefovir-d4 Difosfato Sal de Trietilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adefovir-d4 Diphosphate Triethylamine Salt is a labeled salt of Adefovir Diphosphate, which is a metabolite of Adefovir. It is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C8H10D4N5O10P3•xC6H15N and a molecular weight of 437.17 (free acid).
Aplicaciones Científicas De Investigación
Adefovir-d4 Diphosphate Triethylamine Salt is widely used in scientific research due to its labeled nature, which allows for detailed metabolic and proteomic studies. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling experiments to trace metabolic pathways and study enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Adefovir in the body.
Industry: Applied in the development of diagnostic tools and assays for detecting viral infections.
Mecanismo De Acción
Target of Action
The primary target of Adefovir-d4 Diphosphate Triethylamine Salt is the HBV DNA polymerase (reverse transcriptase) . This enzyme plays a crucial role in the replication of the Hepatitis B virus.
Mode of Action
Adefovir-d4 Diphosphate Triethylamine Salt inhibits the HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination after its incorporation into viral DNA .
Biochemical Pathways
The compound affects the replication pathway of the Hepatitis B virus. By inhibiting the HBV DNA polymerase, it prevents the virus from replicating and spreading within the host organism .
Pharmacokinetics
It is known that adefovir is an active metabolite of the antiviral nucleoside analog adefovir dipivoxil . Adefovir is formed from Adefovir Dipivoxil by gastrointestinal carboxylesterase 2 (CES2) .
Result of Action
The inhibition of HBV DNA polymerase results in a decrease in viral load, thereby reducing the symptoms and progression of Hepatitis B .
Métodos De Preparación
The synthesis of Adefovir-d4 Diphosphate Triethylamine Salt involves multiple steps, starting from the precursor AdefovirThe reaction conditions often involve the use of phosphorylating agents and deuterated reagents under controlled temperature and pH conditions . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Análisis De Reacciones Químicas
Adefovir-d4 Diphosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Comparación Con Compuestos Similares
Adefovir-d4 Diphosphate Triethylamine Salt is unique due to its labeled nature, which allows for detailed tracking in metabolic studies. Similar compounds include:
Adefovir Diphosphate: The unlabeled form of the compound, used in similar research applications.
Tenofovir Diphosphate: Another nucleotide analog used in antiviral research.
Lamivudine Triphosphate: A compound used in the treatment of viral infections, similar in its mechanism of action.
Propiedades
Número CAS |
1346604-40-7 |
|---|---|
Fórmula molecular |
C14H29N6O10P3 |
Peso molecular |
538.364 |
Nombre IUPAC |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
Clave InChI |
CMMZUURGSBCDLQ-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Sinónimos |
Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid; Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid; PMEA-d4 Diphosphate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








